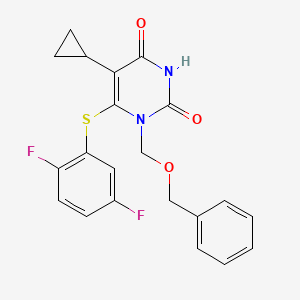
HIV-1 inhibitor-49
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
HIV-1 inhibitor-49 is a compound designed to inhibit the replication of the human immunodeficiency virus type 1 (HIV-1). This compound targets the viral integrase enzyme, which is crucial for the integration of viral DNA into the host genome, a key step in the HIV replication cycle. By inhibiting this enzyme, this compound prevents the virus from establishing a permanent infection in the host cells.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of HIV-1 inhibitor-49 typically involves multiple steps, starting with commercially available precursors One common synthetic route begins with the preparation of a key intermediate through a series of reactions, including nucleophilic substitution and cyclization
Industrial Production Methods: For industrial production, the synthesis of this compound is optimized to maximize yield and purity while minimizing costs and environmental impact. This often involves the use of high-throughput screening techniques to identify the most efficient synthetic routes and reaction conditions. Additionally, the use of continuous flow reactors and other advanced technologies can further improve the scalability and efficiency of the production process .
化学反応の分析
Types of Reactions: HIV-1 inhibitor-49 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its inhibitory activity and pharmacokinetic properties.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include strong acids and bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure the desired chemical transformations occur efficiently.
Major Products Formed: The major products formed from the reactions involving this compound include various derivatives with enhanced inhibitory activity against HIV-1 integrase. These derivatives are often tested for their efficacy and safety in preclinical and clinical studies .
科学的研究の応用
HIV-1 inhibitor-49 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool for studying the mechanisms of enzyme inhibition and drug design. In biology, it is used to investigate the replication cycle of HIV-1 and the role of integrase in viral integration. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of HIV-1 infection. Additionally, its unique chemical properties make it useful in various industrial applications, such as the development of new antiviral drugs .
作用機序
HIV-1 inhibitor-49 exerts its effects by binding to the active site of the HIV-1 integrase enzyme, thereby preventing the enzyme from catalyzing the integration of viral DNA into the host genome. This inhibition is achieved through the formation of stable complexes between the inhibitor and the enzyme, which block the enzyme’s catalytic activity. The molecular targets of this compound include specific amino acid residues within the integrase active site, which are critical for the enzyme’s function .
類似化合物との比較
HIV-1 inhibitor-49 is unique among HIV-1 integrase inhibitors due to its distinct chemical structure and mechanism of action. Similar compounds include other integrase strand transfer inhibitors (INSTIs) such as raltegravir, elvitegravir, dolutegravir, bictegravir, and cabotegravir. While these compounds also target the integrase enzyme, this compound has been shown to have a higher selectivity index and improved efficacy against drug-resistant strains of HIV-1 .
Conclusion
This compound represents a promising advancement in the field of HIV research and treatment. Its unique chemical properties and mechanism of action make it a valuable tool for scientific research and a potential therapeutic agent for combating HIV-1 infection. Further studies and clinical trials are needed to fully explore its potential and bring it closer to clinical use.
特性
分子式 |
C21H18F2N2O3S |
|---|---|
分子量 |
416.4 g/mol |
IUPAC名 |
5-cyclopropyl-6-(2,5-difluorophenyl)sulfanyl-1-(phenylmethoxymethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H18F2N2O3S/c22-15-8-9-16(23)17(10-15)29-20-18(14-6-7-14)19(26)24-21(27)25(20)12-28-11-13-4-2-1-3-5-13/h1-5,8-10,14H,6-7,11-12H2,(H,24,26,27) |
InChIキー |
FAPXJUPETHRJJI-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=C(N(C(=O)NC2=O)COCC3=CC=CC=C3)SC4=C(C=CC(=C4)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


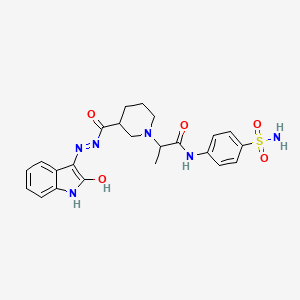
![3-[[(2R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12393470.png)
![1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12393479.png)
![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one](/img/structure/B12393492.png)
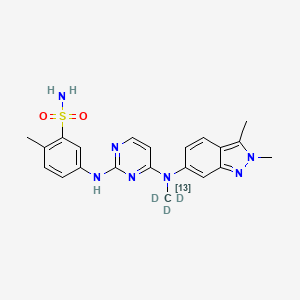
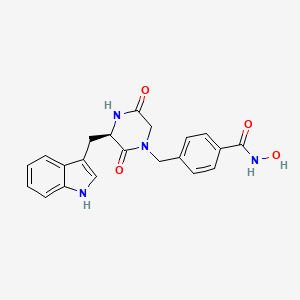

![N-[(3-Chlorophenyl)sulfonyl]-L-leucine](/img/structure/B12393503.png)

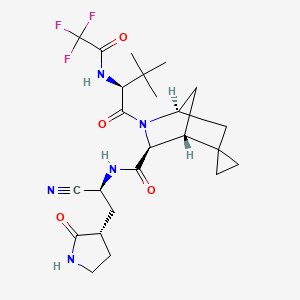

![[(2R)-2-hydroxy-3-[(5Z,8Z,11Z)-icosa-5,8,11-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12393521.png)
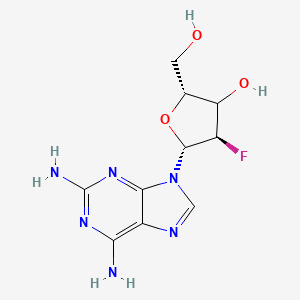
![N'-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]-N-[4-[2-[4-[(2E)-2-[(3-methylphenyl)methylidene]hydrazinyl]-6-morpholin-4-ylpyrimidin-2-yl]oxyethyl]phenyl]hexanediamide](/img/structure/B12393532.png)
